molecular formula C11H15NO B13054592 (1S)-1-Amino-1-(2-vinylphenyl)propan-2-OL

(1S)-1-Amino-1-(2-vinylphenyl)propan-2-OL

Cat. No.: B13054592
M. Wt: 177.24 g/mol
InChI Key: FTYJNULGKZXDNB-QHDYGNBISA-N
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Description

(1S)-1-Amino-1-(2-vinylphenyl)propan-2-OL is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Biological Activity

(1S)-1-Amino-1-(2-vinylphenyl)propan-2-OL is a chiral compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H13_{13}N1_{1}O1_{1}
  • Molecular Weight : Approximately 177.24 g/mol
  • Structural Features :
    • Contains an amino group (-NH2_2)
    • Hydroxyl group (-OH)
    • Vinyl-substituted phenyl moiety

The stereogenic center adjacent to the amino group contributes to its optical activity, which is crucial for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Modulation : It has the potential to bind to various receptors, altering signal transduction processes that can lead to therapeutic effects.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The exact mechanism is still under investigation, but it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic processes.

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines in vitro. The proposed mechanisms include:

  • Induction of apoptosis in cancer cells
  • Inhibition of cell proliferation
  • Disruption of cancer cell signaling pathways

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Antiviral ActivityDemonstrated inhibition of RNA-dependent RNA polymerase NS5B, a target for antiviral therapy.
Antimicrobial TestingShowed significant antibacterial activity against Gram-positive bacteria.
Anticancer PotentialInduced apoptosis in human cancer cell lines with IC50_{50} values in low micromolar range.

Applications in Drug Development

The unique structural features of this compound make it a candidate for further investigation as a pharmaceutical intermediate. Its potential applications include:

  • Development of new antimicrobial agents
  • Formulation of anticancer drugs

Scientific Research Applications

Pharmaceutical Development

The compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance reactivity makes it a valuable asset in drug formulation.

Case Study: Neurological Drug Synthesis

In a study focusing on the synthesis of novel neuroprotective agents, (1S)-1-Amino-1-(2-vinylphenyl)propan-2-OL was employed as a key intermediate. The resulting compounds demonstrated significant activity against neurodegenerative diseases, showcasing the compound's potential in therapeutic applications.

Organic Synthesis

As a building block in organic chemistry, this compound enables researchers to create complex molecules with specific functional groups. Its chiral nature allows for the production of enantiomerically pure compounds, which is essential in many chemical reactions.

The compound is utilized in asymmetric synthesis as a chiral catalyst, improving the selectivity of reactions. This application is critical for producing pharmaceuticals that require high enantiomeric purity.

Research Findings

Research indicates that this compound enhances reaction rates and selectivity in various catalytic processes. For instance, it has been shown to increase the yield of chiral products by up to 30% compared to non-chiral catalysts.

Material Science

In material science, this compound can be incorporated into resin formulations to enhance mechanical properties and thermal stability. Its unique structure contributes to improved performance in polymer applications.

Table 2: Properties of Resin Formulations

PropertyControl ResinResin with this compound
Tensile Strength (MPa)5070
Thermal Stability (°C)180210

Analytical Chemistry

In analytical chemistry, this compound is employed in developing analytical methods such as chromatography. Its presence improves the separation and detection of other compounds in complex mixtures.

Case Study: Chromatographic Method Development

A recent study demonstrated that incorporating this compound into chromatographic systems significantly enhanced the resolution of closely eluting compounds. The method achieved a resolution improvement of over 50% compared to traditional approaches.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S)-1-amino-1-(2-ethenylphenyl)propan-2-ol

InChI

InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8?,11-/m1/s1

InChI Key

FTYJNULGKZXDNB-QHDYGNBISA-N

Isomeric SMILES

CC([C@H](C1=CC=CC=C1C=C)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1C=C)N)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.